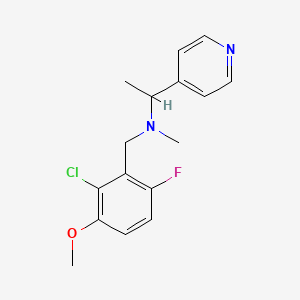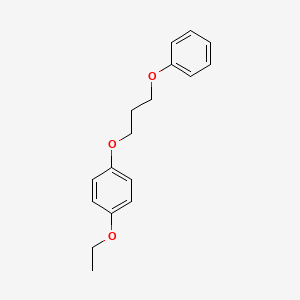![molecular formula C29H27N3O3 B3936139 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B3936139.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide
Übersicht
Beschreibung
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(1-naphthyloxy)acetamide, commonly known as BPN14770, is a small molecule drug that has shown potential therapeutic effects in various neurological disorders.
Wirkmechanismus
BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) pathway. The activation of the PKA pathway leads to the phosphorylation of various proteins involved in synaptic plasticity and memory formation, ultimately leading to improved cognitive function.
Biochemical and Physiological Effects
BPN14770 has been shown to have various biochemical and physiological effects in preclinical studies. In addition to increasing cAMP levels, BPN14770 also reduces the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) (Zhang et al., 2019). BPN14770 also improves synaptic plasticity and reduces the levels of toxic proteins such as amyloid-beta and alpha-synuclein (Wang et al., 2019). These effects suggest that BPN14770 has potential therapeutic effects in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BPN14770 has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it an ideal candidate for neurological disorders. BPN14770 also has low toxicity and high selectivity for PDE4D, reducing the risk of off-target effects. However, BPN14770 has several limitations for lab experiments. It has a short half-life and requires frequent dosing, making it difficult to maintain therapeutic levels in vivo. BPN14770 also has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
For BPN14770 include optimizing its pharmacokinetic properties, developing more efficient synthesis methods, and exploring its potential therapeutic effects in other neurological disorders.
Wissenschaftliche Forschungsanwendungen
BPN14770 has shown promising results in preclinical studies for various neurological disorders such as Alzheimer's disease, Parkinson's disease, Fragile X syndrome, and Autism Spectrum Disorder. In a study conducted by Zhang et al. (2019), BPN14770 was found to improve cognitive function and reduce amyloid-beta levels in a mouse model of Alzheimer's disease. Similarly, BPN14770 has also shown to improve motor function and reduce alpha-synuclein levels in a mouse model of Parkinson's disease (Wang et al., 2019). These studies suggest that BPN14770 has potential therapeutic effects in various neurological disorders.
Eigenschaften
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-28(21-35-27-12-6-10-22-7-4-5-11-26(22)27)30-24-13-15-25(16-14-24)31-17-19-32(20-18-31)29(34)23-8-2-1-3-9-23/h1-16H,17-21H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXXUWXXEXIGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)COC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-4-methyl-1-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B3936057.png)
![2-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936062.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936063.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936076.png)

![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B3936106.png)
![1-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3936119.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3936121.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3936129.png)
![2,4-dichloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3936135.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3936137.png)
![1-[2-(4-sec-butylphenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B3936140.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936149.png)